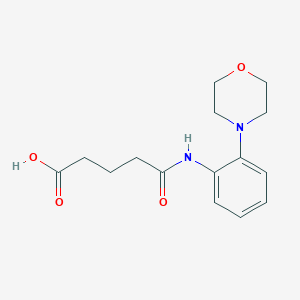
4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid” is a chemical compound with the empirical formula C14H18N2O4 . It is also known as N-(2-morpholin-4-yl-phenyl)-succinamic acid . This compound is a solid and is used in early discovery research .
Molecular Structure Analysis
The molecular weight of “this compound” is 278.30 . The SMILES string representation of this compound is OC(=O)CCC(=O)Nc1ccccc1N2CCOCC2 . The InChI key is NCYBWLBMPKMLPJ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 278.30 . The compound’s empirical formula is C14H18N2O4 .
科学的研究の応用
1. Organic Synthesis and Chemical Properties
Safety-Catch Nitrogen Protecting Group : The development of novel amine protection strategies is crucial in synthetic chemistry. A study by Surprenant and Lubell (2006) introduced the 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group as a novel safety-catch amine protecting group, which can be activated and then cleaved under mild conditions. This method facilitates the selective removal of protecting groups, an essential step in the synthesis of complex molecules, including those containing morpholine functionalities Surprenant & Lubell, 2006.
2. Medicinal Chemistry and Drug Discovery
PET Imaging Agent for Parkinson's Disease : Morpholine derivatives are significant in the development of diagnostic and therapeutic agents. Wang et al. (2017) synthesized a potential PET imaging agent for imaging the LRRK2 enzyme in Parkinson's disease. This study underscores the role of morpholine derivatives in developing tools for neurodegenerative disease diagnosis Wang et al., 2017.
Inhibitors for Idiopathic Pulmonary Fibrosis : Procopiou et al. (2018) discovered a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, highlighting the synthesis and selection of analogs with high affinity and selectivity for the αvβ6 integrin. These compounds, including morpholine derivatives, were investigated as potential therapeutic agents for idiopathic pulmonary fibrosis, demonstrating the importance of morpholine in drug design for respiratory diseases Procopiou et al., 2018.
3. Pharmaceutical Stability and Degradation Studies
Force Degradation Study : The stability of pharmaceutical compounds is a critical aspect of drug development. Varynskyi and Kaplaushenko (2019) conducted a force degradation study on morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate to confirm the selectivity of API and impurity determination method. This research provides insights into the stability of morpholine derivatives under various conditions, essential for ensuring the safety and efficacy of pharmaceuticals Varynskyi & Kaplaushenko, 2019.
特性
IUPAC Name |
5-(2-morpholin-4-ylanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(6-3-7-15(19)20)16-12-4-1-2-5-13(12)17-8-10-21-11-9-17/h1-2,4-5H,3,6-11H2,(H,16,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAALBFFRBSBSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352854 |
Source


|
| Record name | 4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436088-59-4 |
Source


|
| Record name | 4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


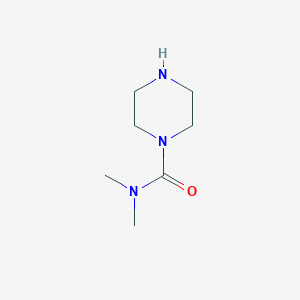
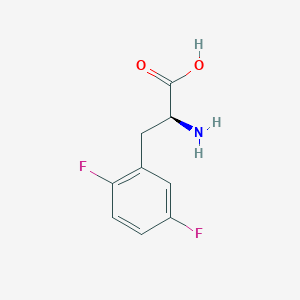
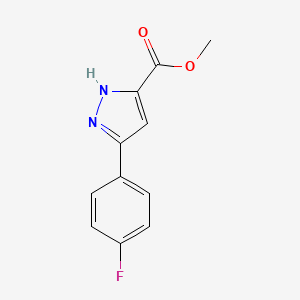
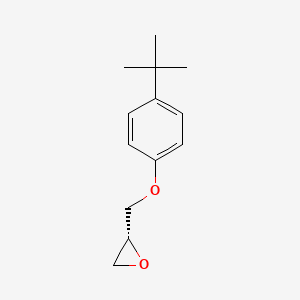
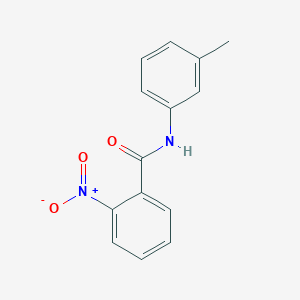

![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)
![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)
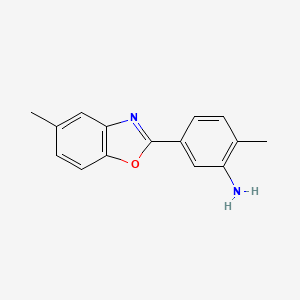

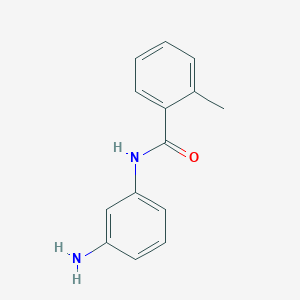
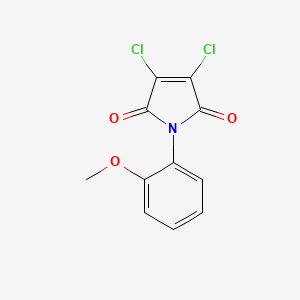
![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)